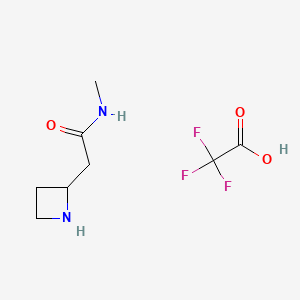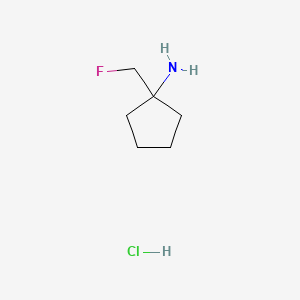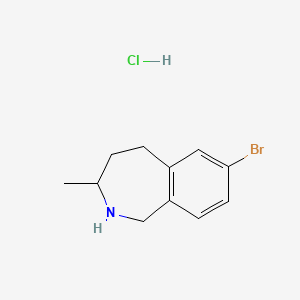![molecular formula C8H11ClF3NO2 B6608762 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 2866323-38-6](/img/structure/B6608762.png)
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (TFMBCH) is a novel pharmaceutical compound that has recently been developed for use in laboratory experiments. It is a trifluoromethylated derivative of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid, and is a powerful tool for scientists due to its unique properties. TFMBCH is an excellent reagent for organic synthesis, and has been used in a variety of scientific applications, including medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds, including pharmaceuticals, peptides, and small molecules. It has also been used in drug discovery and medicinal chemistry, as it is an excellent substrate for the synthesis of novel compounds. In addition, this compound has been used in biochemistry, as it is a powerful tool for studying the biochemical and physiological effects of compounds.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is not yet fully understood. However, it is believed that the trifluoromethyl group of this compound interacts with the carboxylic acid group, forming a stable complex that is resistant to hydrolysis. This complex is believed to be responsible for the unique properties of this compound, such as its ability to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2). In addition, it has been shown to inhibit the growth of certain cancer cells, and to reduce the proliferation of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, and is not easily hydrolyzed. In addition, it is a versatile reagent, and is suitable for use in a variety of organic synthesis reactions. However, it also has some limitations. It is not suitable for use in reactions involving proteins or other macromolecules, and it is not suitable for use in reactions involving sensitive substrates, such as nucleic acids.
Orientations Futures
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has a variety of potential future applications. It could be used in the development of new drugs, as it is an excellent reagent for organic synthesis. In addition, it could be used in the development of new diagnostic tests, as it has the potential to inhibit the growth of certain bacteria and cancer cells. Finally, it could be used in the development of new biotechnology tools, as it has the potential to be used for the study of biochemical and physiological effects of compounds.
Méthodes De Synthèse
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can be prepared using a variety of methods. The most common method involves the reaction of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid with trifluoromethanesulfonic anhydride (TFSA) in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as THF or DMF, at temperatures ranging from -20 to -40 °C. The reaction is typically complete within 30 minutes, and yields a product with a purity of >95%.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-2-12(4-7)3-5(7)6(13)14;/h5H,1-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVLMGWFJYJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C1(C2)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)


![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)

![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)
![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)


![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)

